O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate

Description

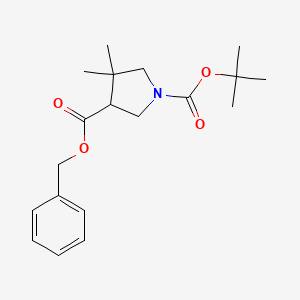

O3-Benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate (CAS: 2816914-17-5) is a pyrrolidine-based dicarboxylate ester characterized by a 4,4-dimethyl-substituted pyrrolidine core. The compound features two distinct ester groups: a tert-butyl moiety at the 1-position (linked to the nitrogen atom) and a benzyl group at the 3-position (linked to the oxygen atom). Its molecular formula is $ \text{C}{19}\text{H}{25}\text{NO}5 $, derived from the pyrrolidine backbone (C$5$H$9$N) modified by two methyl groups (C$2$H$6$) and two ester substituents (tert-butyl: C$4$H$9$O$2$; benzyl: C$7$H$5$O$_2$). The compound is commercially available in milligram quantities, with purity validated by spectroscopic methods (IR, $ ^1\text{H} $-NMR, $ ^{13}\text{C} $-NMR, and mass spectrometry) .

Properties

Molecular Formula |

C19H27NO4 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

3-O-benzyl 1-O-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate |

InChI |

InChI=1S/C19H27NO4/c1-18(2,3)24-17(22)20-11-15(19(4,5)13-20)16(21)23-12-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3 |

InChI Key |

UTYJWDVDLXONGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate generally involves:

- Construction of the pyrrolidine ring with appropriate substitution.

- Introduction of carboxylate groups at the 1 and 3 positions.

- Selective esterification to install benzyl and tert-butyl protecting groups.

- Control of stereochemistry and regioselectivity during cyclization and esterification.

Key Steps and Reagents

Pyrrolidine Ring Formation and Substitution

According to literature on related pyrrolidine derivatives, the ring can be formed via:

- N-alkylation of pyrrolidin-2-one with ethyl bromoacetate to generate homologous esters.

- Subsequent hydrolysis and esterification steps to introduce carboxylate groups.

- Use of tert-butoxycarbonyl (Boc) protecting groups to protect the nitrogen during synthesis.

Dieckmann cyclization under aprotic conditions (e.g., potassium tert-butoxide in dry toluene) is employed to form keto-carboxylate intermediates, which are precursors to the desired pyrrolidine dicarboxylates. The reaction time and conditions are critical to favor kinetic versus thermodynamic products, enabling separation of isomers by chromatography.

Esterification and Protection

- The tert-butyl ester is introduced typically via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.

- Benzyl esters are introduced by benzylation reactions, often using benzyl bromide or benzyl chloride under basic conditions.

- Selective protection is achieved by controlling reagent stoichiometry and reaction conditions to avoid over-esterification or undesired side reactions.

Optimized Reaction Conditions

- Dieckmann cyclization is optimized by performing the reaction for only 10 minutes to maximize the kinetic product yield.

- Esterification with Boc anhydride is performed under mild basic conditions to avoid decomposition.

- Reactions involving glycol dibromide for ring closure or ether formation are conducted at elevated temperatures (100–120 °C) to ensure completeness.

Data Tables Summarizing Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | N-Alkylation | Pyrrolidin-2-one + ethyl bromoacetate, base | Homologous ester intermediate |

| 2 | Hydrolysis | Acid/base hydrolysis | Amino diacid hydrochloride |

| 3 | Esterification | Di-tert-butyl dicarbonate, triethylamine | Boc-protected diester |

| 4 | Dieckmann Cyclization | KOtBu in dry toluene, 10 min reaction time | Keto-carboxylate pyrrolidine ring (kinetic product) |

| 5 | Benzylation | Benzyl bromide/chloride, base | Benzyl ester introduction |

| 6 | Purification | Column chromatography | Separation of isomers |

Research Findings and Observations

- The kinetic and thermodynamic products formed during cyclization can be controlled by reaction time and temperature, allowing selective synthesis of the desired isomer.

- The use of Boc protecting groups facilitates selective esterification and prevents side reactions at the nitrogen atom.

- Partial reduction methods employing red aluminum complexes provide an industrially feasible approach for related benzyl-substituted amines, indicating potential scalability of similar steps in pyrrolidine derivative synthesis.

- Elevated temperatures (100–120 °C) are effective for reactions involving glycol dibromide to form ethylene dioxy linkages in related pyrrole derivatives, suggesting that thermal control is crucial in ring closure steps.

Chemical Reactions Analysis

Types of Reactions

O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Benzyl halides, tert-butyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine Dicarboxylates

The following table summarizes key structural and synthetic differences between O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate and related compounds from the literature:

Key Research Findings

Impact of Ester Groups on Reactivity :

- The tert-butyl group provides steric protection, enhancing stability against hydrolysis, while benzyl esters (as in the target compound) improve lipophilicity compared to ethyl esters (e.g., compound 6d) .

- Ethyl esters (e.g., 6d, 6e) are more labile under basic conditions, making them suitable for transient protection in multistep syntheses .

Substituent Effects on Yield and Stereochemistry :

- The introduction of bulky substituents (e.g., phenyl in 6d) reduces synthetic yields (38–45%) due to steric clashes during cyclization .

- Diastereomeric pairs like 6e/6e' (31–35% yield) highlight the challenge of stereocontrol in pyrrolidine syntheses, contrasting with the target compound’s undefined stereochemistry in commercial samples .

Ring Size and Functional Group Influence: Piperidine derivatives (e.g., 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate) exhibit distinct reactivity due to their six-membered ring and ketone group, enabling enolate formation for further functionalization .

Fluorine vs.

Biological Activity

O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate, with the CAS number 2816914-17-5, is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure

The compound's structure can be described by the following molecular formula:

The structural representation includes a pyrrolidine ring with two carboxylate groups and a benzyl and tert-butyl substituent, which contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that may be beneficial in treating certain diseases.

- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways. This characteristic is crucial for drug development targeting specific diseases.

Biological Activity

The biological activity of this compound has been explored in several studies:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi.

Anticancer Properties

Research has indicated potential anticancer activity. In vitro studies have suggested that the compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrrolidine derivatives. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis. The findings revealed that treatment with the compound led to a significant increase in apoptotic cells compared to the control group.

| Cell Line | Apoptosis Rate (%) |

|---|---|

| HeLa (Cervical Cancer) | 30 |

| MCF-7 (Breast Cancer) | 25 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed hydrogenation (e.g., using Pd/C and H₂ in dry EtOH) or photoredox catalysis (e.g., Ir(ppy)₃ in DMF under flow conditions). Yield optimization requires precise control of stoichiometry, temperature (e.g., 100°C for hydrogenation), and catalyst loading (e.g., 1 mol-% Ir(ppy)₃). Diastereomer separation via column chromatography is critical for purity .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Use a combination of solvent partitioning (e.g., toluene/water for benzyl chloroformate intermediates) followed by column chromatography with gradients of ethyl acetate/hexane. For diastereomers, chiral HPLC or recrystallization (e.g., using EtOH) may be required, as demonstrated in multi-step syntheses .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Employ ¹H/¹³C NMR to confirm regiochemistry (e.g., tert-butyl and benzyl ester signals at δ 1.4 ppm and δ 5.1 ppm, respectively). IR spectroscopy (C=O stretches ~1720 cm⁻¹) and high-resolution mass spectrometry (HRMS) validate molecular weight. X-ray crystallography is recommended for resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., diastereomer ratios) be controlled during synthesis?

- Methodological Answer : Stereoselectivity is influenced by chiral auxiliaries (e.g., oxalate esters) and reaction media. For example, photoredox conditions with Ir(ppy)₃ in DMF at 0.3 mL/h flow rates produced a 35:31 diastereomer ratio. Computational modeling (DFT) of transition states may further guide selectivity .

Q. What strategies address contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Cross-validate data using deuterated solvents (CDCl₃ vs. DMSO-d₆) and spiking experiments with known standards. Refer to PubChem or peer-reviewed databases for consensus spectra .

Q. How does the tert-butyloxycarbonyl (t-Boc) group influence the compound’s reactivity in downstream functionalization?

- Methodological Answer : The t-Boc group acts as a transient protecting group for amines, enabling selective deprotection under acidic conditions (e.g., HCl/MeOH). Its steric bulk may hinder nucleophilic attacks at the pyrrolidine nitrogen, necessitating tailored deprotection protocols for coupling reactions .

Q. What mechanistic insights explain byproduct formation during hydrogenation or photoredox steps?

- Methodological Answer : Byproducts like over-reduced intermediates (e.g., saturated pyrrolidines) arise from prolonged H₂ exposure or excessive catalyst loading. In photoredox reactions, side products may stem from unoptimized irradiation wavelengths (e.g., 450 nm vs. 365 nm). Kinetic monitoring via in-situ IR or LC-MS is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.